![molecular formula C19H17N3O2S2 B2723448 (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 864925-56-4](/img/structure/B2723448.png)
(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
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Overview
Description
Benzo[d]thiazole derivatives are important in the search for new antimycobacterial agents . They have been synthesized in combination with piperazine and various 1,2,3 triazoles .
Synthesis Analysis
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Molecular Structure Analysis
The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Chemical Reactions Analysis
The synthesized benzo[d]thiazole derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .
Physical And Chemical Properties Analysis
The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards applications in organic electronics due to its high oxidative stability and rigid planar structure .
Scientific Research Applications
Semiconductors for Plastic Electronics
Thiazolo[5,4-d]thiazoles, which are structurally similar to the compound , are promising building blocks in the synthesis of semiconductors for plastic electronics . They have high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This makes them suitable for applications in organic electronics .
Organic Photovoltaics
The same structural features that make these compounds useful in plastic electronics also make them attractive for use in organic photovoltaics . Their high oxidative stability and efficient intermolecular π–π overlap could potentially improve the efficiency of organic solar cells .
Dual Kinase Inhibitors
Compounds with a similar structure have been used to design novel dual kinase inhibitors of CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .
Cancer Therapeutics
The same dual kinase inhibitors could potentially be used in the treatment of cancer . By preventing the deactivation of PTEN, these compounds could help to suppress the growth of tumors .
Neuroprotective Agents
Some compounds with a similar structure have shown neuroprotective effects . They have been found to protect human umbilical vein endothelial cells (HUVECs) from damage induced by high concentrations of glucose .
Drug Synthesis
Compounds with a similar structure are used as building blocks in the synthesis of various drugs . Their unique chemical properties make them versatile components in the construction of complex drug molecules .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-3-22-17-14(24-4-2)6-5-7-15(17)26-19(22)21-18(23)12-8-9-13-16(10-12)25-11-20-13/h5-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOPOYOCBNXCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide |
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